Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Historical Background of Tetrahydropyrimidine Chemistry
The development of tetrahydropyrimidine chemistry traces its origins to the late nineteenth century when synthetic organic chemistry was experiencing rapid expansion. Hofmann, in 1888, is credited with the first preparation of a 1,4,5,6-tetrahydropyrimidine, although he did not obtain it in pure form. This investigator heated 1,3-diacetamidopropane in a stream of hydrogen chloride and obtained, among other products, a dark brown oil which was identified by the picrate as 2-methyl-1,4,5,6-tetrahydropyrimidine. The 2-phenyl derivative was also reported, but the description of the procedure and compound were vague, with no yields or physical constants given for either compound.
The principal synthetic route to the 1,4,5,6-tetrahydropyrimidines, of which Hofmann's work is an example, involves the condensation of a 1,3-diamine with an oxidized carbon atom of another molecule, followed by cyclization between the two ends of the condensed intermediate. Acids and their derivatives have been one of the main sources of the carbon atom occupying position two in a tetrahydropyrimidine molecule. In 1899, Harries and Haga fused the dihydrochloride of 2,4-pentanediamine with sodium acetate and prepared 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine, which was isolated as the nitrate in 63 percent yield. Four years later, Haga and Majima used the same technique to synthesize 2-methyl-1,4,5,6-tetrahydropyrimidine from 1,3-propanediamine and sodium acetate, which was isolated as the nitrate in 50 percent yield.
The pivotal discovery that revolutionized this field occurred in 1891 when Pietro Biginelli developed a multicomponent chemical process that produces 3,4-dihydropyrimidin-2(1H)-ones. The Biginelli reaction creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde such as benzaldehyde, and urea. This reaction was developed by Pietro Biginelli in 1891 and can be catalyzed by Brønsted acids and/or by Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride. Biginelli's initial process produced ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate by reacting benzaldehyde, ethyl acetoacetate, and urea in the presence of acetic or hydrochloric acid as an acidic catalyst.
Aspinall, in 1940, was the first to report an efficient synthesis using a sealed tube technique for preparing the 1,4,5,6-tetrahydropyrimidines as free bases. Monoacylated 1,3-propanediamines, prepared from the appropriate esters, were dehydrated in the presence of lime at 250 degrees to yield a 2-substituted-1,4,5,6-tetrahydropyrimidine. The 2-methyl- and 2-phenyl-derivatives were prepared in this way, with yields of the tetrahydropyrimidines reaching 70 percent. Skinner and Wunz modified Aspinall's procedure by replacing the lime fusion operation in the sealed tube by merely heating the monoacylated intermediate under reduced pressure at a high temperature.
Significance of Dihydropyrimidinone Derivatives in Chemical Research
Dihydropyrimidinones, the products of the Biginelli reaction, are widely used in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. More recently, products of the Biginelli reaction have been investigated as potential selective Adenosine A2b receptor antagonists, including highly selective tricyclic compounds. The biological investigation of dihydropyrimidines involves various mechanisms like enzymatic action, receptor mediated mechanisms, and activity against ion channels. The biological investigations have revealed that substitution of various groups on the ring imparts different activity.
These compounds display a broad spectrum of biological activities such as anti-inflammatory, antitumor, antiviral, and antibacterial ones. Dihydropyrimidine derivatives have been investigated in pharmaceutical research for antibacterial development, anti-inflammatory activity, anticancer properties, anti-Parkinson effects, antidiabetic applications, antihypertensive properties, and antitumor activities. The tetrahydropyrimidine nucleus has shown a significant rise in interest in the past few years, which has been commonly synthesized through the well-known Biginelli's one-pot synthesis.
The versatility of dihydropyrimidinone derivatives extends beyond pharmaceutical applications. Dihydropyrimidinone is increasingly used in the creation of materials such as pharmaceutical compounds, polymers, adhesives, and textile dyes. The intrinsic mechanism followed, the expected intermediates in this one-pot synthesis, and the reaction conditions have made these compounds attractive targets for synthetic chemists seeking to develop new methodologies.
Research has demonstrated that specific substitution patterns significantly influence biological activity. In anti-inflammatory studies, compounds with 4-methoxy groups at C-4 have been found to play an important role in activity enhancement. The presence of 4-methoxy phenyl increases the activity of the compounds, while C-6 phenyl groups reduce activity, but when the phenyl group is replaced by p-chlorophenyl at C-6 and 4-methoxy phenyl at C-4, the activity increases.
| Activity Type | Key Structural Features | Reference Compounds | Observed Effects |
|---|---|---|---|
| Anti-inflammatory | 4-methoxy substitution at C-4 | Compounds 36, 40, 44 | Enhanced activity compared to unsubstituted analogues |
| Antitubercular | Pyrazolyl substitution at C-3 | Compounds 58, 59 | Minimum inhibitory concentration values of 1 μg/mL |
| Antifungal | Chromeno-pyrimidine fusion | Compound 72 | Superior activity against Aspergillus flavus |
Development of Chloromethyl-Substituted Tetrahydropyrimidines
The development of chloromethyl-substituted tetrahydropyrimidines represents a significant advancement in heterocyclic chemistry, offering unique reactivity patterns and synthetic opportunities. The synthesis of 4-chloroalkyl-3,4-dihydropyrimidin-2(1H)-ones has been achieved through modified Biginelli reactions using chloroaliphatic aldehydes and alkyl acetoacetates. The optimal conditions for synthesis of these compounds from urea, chloroaliphatic aldehydes, and alkyl acetoacetates involve specific temperature and acid conditions, with the best ratio of reagents being equimolar amounts of urea and ketoester with 1.5 equivalents of aldehyde.
The compound 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidine has been extensively studied as a representative example of this class. This compound, with molecular formula C₅H₉ClN₂ and molecular weight 132.59, demonstrates the fundamental structural features that make chloromethyl-substituted tetrahydropyrimidines valuable synthetic intermediates. The chloromethyl functionality provides a reactive site for further chemical transformations, enabling the synthesis of more complex derivatives.
Chloromethyl-substituted tetrahydropyrimidines have found applications in ring expansion reactions. Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been prepared and rearranged to give methoxy- and cyano-derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These compounds undergo acid-catalyzed ring contraction to give methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate.
The acylation chemistry of chloromethyl-substituted compounds has been thoroughly investigated. Acylation of 4-chloroalkyl-3,4-dihydropyrimidin-2(1H)-ones by carboxylic acid anhydrides leads to 3-acyl derivatives. The reaction proceeds smoothly and provides access to a diverse array of functionalized heterocycles with potential pharmaceutical applications.
| Compound Type | Molecular Formula | Key Reactive Site | Synthetic Applications |
|---|---|---|---|
| 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidine | C₅H₉ClN₂ | Chloromethyl group | Nucleophilic substitution reactions |
| 4-chloroalkyl-3,4-dihydropyrimidin-2(1H)-ones | Variable | Chloroalkyl chain | Acylation and cyclization reactions |
| 6-(chloromethyl)-1,2,3,4-tetrahydropyrimidine | C₅H₉ClN₂ | Chloromethyl at position 6 | Ring expansion and functionalization |
Research Objectives and Scientific Rationale
The development of ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a convergence of multiple synthetic strategies aimed at creating highly functionalized heterocyclic compounds with enhanced pharmaceutical potential. The scientific rationale for investigating this compound stems from the recognized importance of both chloromethyl substitution and methoxyphenyl functionality in medicinal chemistry applications.
The strategic placement of the chloromethyl group at position 6 provides a reactive handle for further synthetic elaboration, while the 2-methoxyphenyl substituent at position 4 offers potential for favorable pharmacological interactions. The molecular formula C₁₅H₁₇ClN₂O₄ and molecular weight of 324.76 daltons position this compound within the optimal range for drug-like properties. The ethyl ester functionality at position 5 can serve as a prodrug moiety or can be hydrolyzed to provide carboxylic acid derivatives with altered pharmacokinetic properties.
Research objectives for this compound focus on understanding its synthetic accessibility, structural characterization, and potential for further chemical modification. The compound can be accessed through modified Biginelli reactions incorporating 2-methoxybenzaldehyde, ethyl acetoacetate, and urea under acidic conditions, followed by chloromethylation at the appropriate position. The presence of multiple functional groups requires careful optimization of reaction conditions to achieve selective transformations.
The scientific interest in this compound extends to its potential as a building block for more complex pharmaceutical targets. The combination of dihydropyrimidinone core structure with chloromethyl and methoxyphenyl substituents creates opportunities for developing compounds with enhanced selectivity and potency compared to simpler analogues. Studies have shown that dihydropyrimidinone derivatives with specific substitution patterns exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Future research directions include investigating the compound's reactivity in nucleophilic substitution reactions at the chloromethyl site, exploring its potential for cyclization reactions to form fused ring systems, and evaluating its biological activity profile. The methoxy group on the phenyl ring may provide additional sites for metabolic transformation, potentially leading to active metabolites with extended duration of action.
| Research Area | Specific Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Chemistry | Optimize preparation conditions | Improved yields and selectivity |
| Structural Analysis | Complete characterization | Understanding of conformational preferences |
| Chemical Reactivity | Explore functional group transformations | Access to derivative libraries |
| Biological Evaluation | Screen for pharmaceutical activity | Identification of lead compounds |
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-3-22-14(19)12-10(8-16)17-15(20)18-13(12)9-6-4-5-7-11(9)21-2/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJHYPSDSZBZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. Its structure features a chloromethyl group and a methoxyphenyl moiety, which may contribute to its biological activities. This article reviews the available literature regarding the biological activity of this compound, focusing on its potential pharmacological applications and mechanisms of action.
- Molecular Formula : C₁₅H₁₇ClN₂O₄
- Molecular Weight : 324.76 g/mol
- CAS Number : 1260925-68-5
- Structural Characteristics :
- Contains a tetrahydropyrimidine core.
- Exhibits a chloromethyl substituent which may enhance reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
Research has indicated that compounds with similar structural features can act as inhibitors for various enzymes. For instance, studies on related tetrahydropyrimidine derivatives have shown promising results as inhibitors of alkaline phosphatase and other enzymes involved in metabolic pathways . The specific inhibitory activity of this compound against key enzymes remains to be fully characterized.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest that they may exhibit activity against a range of bacterial strains. This property could be attributed to the presence of the tetrahydropyrimidine structure which has been associated with antimicrobial effects in other derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds:
- Synthesis and Evaluation :
- Anticancer Activity :
- Molecular Docking Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential therapeutic applications due to its structural features that may interact with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceutical formulations .
Anticancer Properties
Preliminary studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation. This compound has been synthesized and tested for cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .
Synthetic Applications
This compound serves as an intermediate in the synthesis of other bioactive molecules. Its chloromethyl group allows for further chemical modifications through nucleophilic substitution reactions.
Synthesis of Tetrahydropyrimidines
The compound is utilized in the synthesis of various tetrahydropyrimidine derivatives, which are known for their diverse biological activities. This includes applications in developing new drugs targeting neurological disorders and other diseases .
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is under investigation due to its chemical structure that may confer protective properties against plant pathogens.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a novel antibacterial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
A study focused on the compound's effects on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. This suggests that the compound could be developed into an effective anticancer drug after further optimization and testing.
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 6
Aryl Group Diversity at Position 4
The 2-methoxyphenyl group at position 4 contrasts with other aryl substituents:
- 4-Chlorophenyl (Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : Electron-withdrawing chlorine enhances crystallinity, as shown in X-ray studies .
- Furan-2-yl (Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : The furan ring improves antioxidant activity .
- 3-Nitrophenyl (Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : Nitro groups enhance cytochrome c oxidase inhibition .
Table 2: Aryl Substituent Impact at Position 4
Functional Group Modifications at Position 2
The 2-oxo group is critical for hydrogen bonding and tautomerism. Analogous compounds with 2-thioxo (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit distinct spectral properties and enhanced radical scavenging due to sulfur’s polarizability .
Spectral and Crystallographic Data
Preparation Methods
Step 1: Formation of the Tetrahydropyrimidine Ring
- Reagents: Urea or thiourea, aldehyde derivatives (preferably 2-methoxybenzaldehyde), and β-ketoesters such as ethyl acetoacetate.
- Reaction Conditions: Reflux in ethanol or acetic acid, often with acid catalysis to promote cyclization.
- Mechanism: The initial condensation of urea with aldehyde forms a Schiff base, which then undergoes cyclization with the β-ketoester, forming the dihydropyrimidine ring via a Biginelli-like reaction.
Step 2: Introduction of Chloromethyl Group
- Reagents: Formaldehyde derivatives or chloromethylating agents such as chloromethyl methyl ether, or via chlorination of methyl groups.
- Reaction Conditions: Reactions are typically carried out under basic or acidic conditions depending on the chloromethylating reagent. For example, chloromethylation often employs formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride.
- Outcome: Selective chloromethylation at the 6-position of the heterocycle, yielding the chloromethyl derivative.
Step 3: Substituting the Methoxyphenyl Group
- Reagents: 2-methoxyphenyl derivatives are introduced either via pre-functionalized aldehyde or phenyl precursors during the initial ring formation.
- Reaction Conditions: The methoxyphenyl group is incorporated during the initial condensation step or via nucleophilic substitution if necessary.
Green Chemistry Approaches
Recent studies have emphasized environmentally friendly synthetic routes, employing green solvents, microwave irradiation, and mechanochemistry to enhance yields and reduce pollution.
Microwave-Assisted Synthesis
- Method: Microwave irradiation accelerates the cyclization and chloromethylation steps, reducing reaction times from hours to minutes.
- Conditions: Typically, reactions are performed in ethanol or water under microwave irradiation at temperatures around 100-150°C for 3-30 minutes.
- Advantages: Higher yields (up to 96%), shorter reaction times, and milder conditions.
Mechanochemistry (Mortal-Pastel Method)
- Method: Grinding reagents in a mortar with minimal solvent or solvent-free conditions to promote reactions.
- Application: Used for chloromethylation and ring formation, minimizing solvent waste and energy consumption.
Use of Green Solvents
- Examples: Ethanol, water, or ionic liquids are employed as environmentally benign solvents during synthesis.
- Impact: These solvents facilitate cleaner reactions, easier purification, and lower environmental impact.
Reaction Data and Optimization
| Methodology | Reagents | Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Conventional | Urea, aldehyde, ethyl acetoacetate | Reflux in ethanol | 70-85 | 4-6 hours | Standard method, moderate yield |
| Microwave-assisted | Urea, aldehyde, ethyl acetoacetate | Microwave at 120°C | 80-96 | 3-30 min | Higher efficiency, greener |
| Green mechanochemistry | Reagents ground in mortar | Solvent-free or minimal solvent | 75-90 | 10-20 min | Eco-friendly, high yield |
Notable Research Findings
- Crystal structure analysis indicates that the dihydropyrimidine ring adopts a flattened envelope conformation, with specific torsion angles influenced by substituents, which can guide synthetic modifications for improved biological activity.
- Refluxing in ethanol with urea, aldehyde, and ethyl acetoacetate yields the core heterocycle efficiently, with subsequent chloromethylation achieved using chloromethyl methyl ether or formaldehyde derivatives under basic conditions.
- Microwave synthesis significantly reduces reaction times and improves yields, aligning with principles of green chemistry.
Summary of Key Reagents and Conditions
The preparation of Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate predominantly involves a multi-step process starting with the formation of the tetrahydropyrimidine ring via condensation reactions, followed by chloromethylation and phenyl group introduction. Modern approaches emphasize green chemistry techniques, including microwave-assisted synthesis and mechanochemistry, which offer higher yields, shorter reaction times, and reduced environmental impact. These methods are supported by extensive structural and mechanistic research, ensuring reproducibility and scalability for pharmaceutical and chemical research applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
Synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency for intermediates .
- Temperature control : Maintaining temperatures between 60–80°C prevents decomposition of thermally sensitive intermediates, such as chloromethyl-containing precursors .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid, sodium acetate) are critical for cyclization steps, as seen in analogous tetrahydropyrimidine syntheses .
- Yield optimization : Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) can achieve >75% purity, as demonstrated in related compounds .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., chloromethyl at C6, methoxyphenyl at C4) and confirms stereochemistry. Dynamic stereochemistry in the tetrahydropyrimidine ring may require variable-temperature NMR .
- X-ray crystallography : Resolves conformational ambiguities (e.g., puckering of the tetrahydropyrimidine ring) and validates hydrogen-bonding networks .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect byproducts .
Q. What are common impurities or byproducts during synthesis, and how are they mitigated?
- Byproducts : Over-alkylation at the chloromethyl group or incomplete cyclization.
- Mitigation :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by dynamic stereochemistry?
- Variable-temperature NMR : Observe coalescence of proton signals (e.g., NH or CH2 groups) to identify ring-flipping barriers .
- DFT calculations : Model energy barriers for conformational interconversion and correlate with experimental NMR shifts .
- Crystallographic data : Compare solid-state (X-ray) and solution-state (NMR) conformations to assess flexibility .
Q. What computational strategies predict biological target interactions for this compound?
- Molecular docking : Screen against kinase or enzyme active sites (e.g., using AutoDock Vina) to identify binding modes. The 2-methoxyphenyl group may engage in π-π stacking with aromatic residues .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Chloromethyl groups may influence binding through hydrophobic interactions .
- ADMET prediction : Tools like SwissADME evaluate solubility (LogP ≈ 2.5) and blood-brain barrier permeability .
Q. How does the chloromethyl group influence regioselectivity in further derivatization?
- Nucleophilic substitution (SN2) : The chloromethyl group reacts preferentially with amines or thiols (e.g., thiomorpholine) to form substituted analogs .
- Stability considerations : Chloromethyl derivatives may hydrolyze under basic conditions; use anhydrous solvents and low temperatures (<0°C) for stability .
Q. What experimental approaches assess thermal stability and degradation pathways?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for tetrahydropyrimidines) .
- Differential scanning calorimetry (DSC) : Identify phase transitions and melting points (e.g., sharp endothermic peaks at ~180°C) .
- LC-MS : Characterize degradation products (e.g., ester hydrolysis yielding carboxylic acids) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between structural analogs?
- SAR studies : Compare substituent effects (e.g., replacing chloromethyl with thiomorpholinyl enhances kinase inhibition ).
- Crystallographic overlay : Align X-ray structures to identify steric or electronic differences in binding pockets .
- Dose-response assays : Test IC50 values across analogs to quantify potency variations .
Q. What methodologies validate the regioselectivity of reactions involving the tetrahydropyrimidine ring?
- Isotopic labeling : Use 13C-labeled starting materials to track bond formation during cyclization .
- NOESY NMR : Detect spatial proximity between substituents (e.g., chloromethyl and methoxyphenyl groups) to confirm regiochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
